Cas no 182507-22-8 (Raloxifene 4’-Glucuronide)

Raloxifene 4’-Glucuronide structure
Raloxifene 4’-Glucuronide structure
Product Name:Raloxifene 4’-Glucuronide
CAS-nummer:182507-22-8
MF:C34H35NO10S
MW:649.707409143448
CID:113878
PubChem ID:9917566
Update Time:2025-04-18

Raloxifene 4’-Glucuronide Chemische en fysische eigenschappen

Naam en identificatie

    • b-D-Glucopyranosiduronic acid,4-[6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl
    • Raloxifene 4’-Glucuronide
    • RALOXIFENE-4-GLUCURONIDE
    • b-D-Glucopyranosiduronic acid,4-[6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien...
    • Raloxifene 4’-Glucur
    • Raloxifene 4'-Glucuronide
    • Raloxifene 4'-D-glucuronide
    • RALOXIFENE-D4-4'-GLUCURONIDE
    • Raloxifene-4'-glucuronide lithiuM salt
    • Raloxifene-4'-D-glucuronide lithium salt
    • Raloxifene-d4-4'-glucuronide lithiuM salt
    • 4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl-D-glucopyranosiduronicacid
    • 4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl-b-D-glucopyranosiduronic Acid
    • (4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy-D4]benzoyl]benzo[b]thien-2-yl]phenyl-D-glucopyranosiduronic acid)
    • 4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy-d4]benzoyl]benzo[b]thien-2-yl]phenyl-b-D-glucopyranosiduronic Acid
    • (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-(6-hydroxy-3-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)benzo[b]thiophen-2-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic acid
    • CS-0113549
    • DTXSID601312492
    • UZ95WFT3LZ
    • UNII-UZ95WFT3LZ
    • Q27291346
    • .BETA.-D-GLUCOPYRANOSIDURONIC ACID, 4-(6-HYDROXY-3-(4-(2-(1-PIPERIDINYL)ETHOXY)BENZOYL)BENZO(B)THIEN-2-YL)PHENYL
    • beta-D-Glucopyranosiduronic acid, 4-[6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl
    • (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylic acid
    • beta-D-Glucopyranosiduronic acid, 4-(6-hydroxy-3-(4-(2-(1-piperidinyl)ethoxy)benzoyl)benzo(b)thien-2-yl)phenyl
    • AKOS040736548
    • CHEMBL176790
    • HY-135582
    • 182507-22-8
    • DA-67110
    • Raloxifene 4a(2)-glucuronide
    • Inchi: 1S/C34H35NO10S/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1
    • InChI-sleutel: VHXYPEXOSLGZKH-WKRHDJAJSA-N
    • LACHT: S1C2C=C(C=CC=2C(C(C2C=CC(=CC=2)OCCN2CCCCC2)=O)=C1C1C=CC(=CC=1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O1)O)O)O)O

Berekende eigenschappen

  • Exacte massa: 649.19800
  • Monoisotopische massa: 649.19816749g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 46
  • Aantal draaibare bindingen: 10
  • Complexiteit: 1010
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.3
  • Topologisch pooloppervlak: 195Ų

Experimentele eigenschappen

  • Dichtheid: 1.4±0.1 g/cm3
  • Smeltpunt: 209-213°C
  • Kookpunt: 949.6±65.0 °C at 760 mmHg
  • Vlampunt: 528.1±34.3 °C
  • Brekindex: 1.682
  • Oplosbaarheid: DMSO (Slightly), Methanol (Slightly, Heated)
  • PSA: 194.46000
  • LogboekP: 3.57850
  • Dampfdruk: 0.0±0.3 mmHg at 25°C

Raloxifene 4’-Glucuronide Beveiligingsinformatie

Raloxifene 4’-Glucuronide Prijsmeer >>

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